molecular formula C13H17N B2721284 N-Benzyl-3-azabicyclo[0.2.3]heptane CAS No. 77859-19-9

N-Benzyl-3-azabicyclo[0.2.3]heptane

Cat. No. B2721284
CAS RN: 77859-19-9
M. Wt: 187.286
InChI Key: OANMINBHVRSOND-BETUJISGSA-N
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Description

“N-Benzyl-3-azabicyclo[0.2.3]heptane” is a bicyclic molecule . Bicyclic molecules are molecules that feature two joined rings . Bicyclic structures occur widely, for example in many biologically important molecules .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes has been studied . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-3-azabicyclo[0.2.3]heptane” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Mechanism of Action

The mechanism of diastereoselective formation of a highly strained 3-azabicyclo[3.2.0]heptane derivative through a catalyst-free multistep reaction has been studied by DFT calculations in solution phase .

Safety and Hazards

The safety data sheet for a similar compound, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, indicates that it is harmful if swallowed and may cause respiratory irritation . It also causes severe skin burns and eye damage .

Future Directions

In 2022, bicyclo[3.1.1]heptanes were demonstrated to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors (119-120°), a similar distance between substituents (4.8-5.0 Å), and similar physicochemical properties . This suggests potential future directions for the study and application of “N-Benzyl-3-azabicyclo[0.2.3]heptane” and similar compounds .

properties

IUPAC Name

(1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(12)10-14/h1-5,12-13H,6-10H2/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANMINBHVRSOND-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3-azabicyclo[0.2.3]heptane

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